molecular formula C12H15N B3322819 6-Phenyl-3-azabicyclo[3.2.0]heptane CAS No. 153909-73-0

6-Phenyl-3-azabicyclo[3.2.0]heptane

Cat. No.: B3322819
CAS No.: 153909-73-0
M. Wt: 173.25 g/mol
InChI Key: ZEICVRUUVHTYRQ-UHFFFAOYSA-N
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Description

6-Phenyl-3-azabicyclo[3.2.0]heptane is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework.

Preparation Methods

The synthesis of 6-Phenyl-3-azabicyclo[3.2.0]heptane can be achieved through several methods. One notable method involves the photocyclization of bisallyl ammonium salts in the presence of an inert solvent and a sensitizing agent . Another method involves the photocyclization of specific precursors under controlled conditions to yield the desired bicyclic structure . These methods highlight the importance of light-induced reactions in the synthesis of this compound.

Chemical Reactions Analysis

6-Phenyl-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Phenyl-3-azabicyclo[3.2.0]heptane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological targets. In medicine, it is explored for its potential therapeutic properties. Additionally, this compound has industrial applications, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-Phenyl-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrogen atom within its bicyclic structure plays a crucial role in its reactivity and interactions. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

6-Phenyl-3-azabicyclo[3.2.0]heptane can be compared with other similar compounds, such as 3-azabicyclo[3.1.1]heptanes. These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups. The unique structure of this compound, particularly the presence of the phenyl group, distinguishes it from other bicyclic compounds and contributes to its unique properties and applications .

Properties

IUPAC Name

6-phenyl-3-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11/h1-5,10-13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEICVRUUVHTYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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